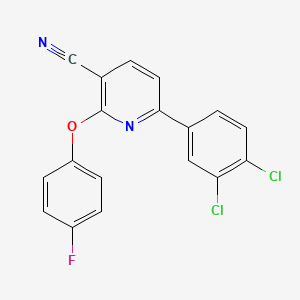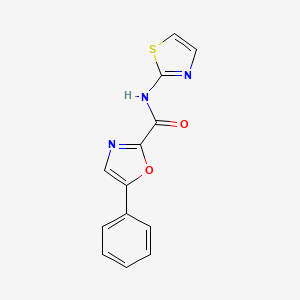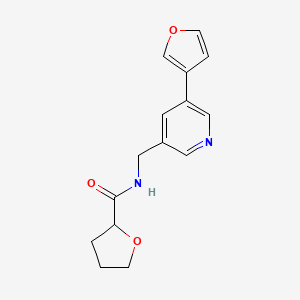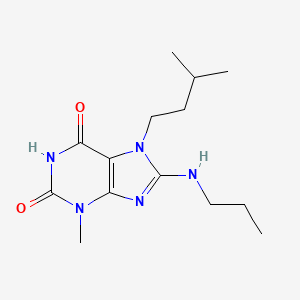
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, or 6-DCFPPC, is a synthetic compound that is used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as for its biochemical and physiological effects. Additionally, potential future directions for research will be discussed.
科学的研究の応用
6-DCFPPC has been studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of diseases. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 6-DCFPPC has been studied for its potential as an anti-microbial agent, as it has been shown to possess antibacterial and antifungal properties.
作用機序
The mechanism of action of 6-DCFPPC is not fully understood. It is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. Additionally, it is believed that 6-DCFPPC may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-DCFPPC has been shown to possess anti-inflammatory and antioxidant properties. In animal studies, it has been shown to reduce inflammation in the lungs and liver, as well as reduce oxidative stress in the heart and liver. Additionally, it has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α and IL-1β, in the lungs and liver.
実験室実験の利点と制限
The main advantage of using 6-DCFPPC in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, it is relatively stable and does not degrade easily. However, there are some limitations to using 6-DCFPPC in laboratory experiments. For example, it is not very soluble in water, so it may not be suitable for certain types of experiments. Additionally, it is not very stable in the presence of light and oxygen, so it should be stored in a dark, airtight container.
将来の方向性
There are several potential future directions for research on 6-DCFPPC. One potential direction is to further investigate its potential as a therapeutic agent. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential new therapeutic applications. Additionally, further research could be conducted to explore its potential as an anti-microbial agent. Finally, further research could be conducted to explore its potential as an antioxidant and to identify potential new applications.
合成法
6-DCFPPC is prepared by the reaction of 3,4-dichlorophenol with 4-fluorophenol in the presence of a base such as sodium hydroxide, followed by the addition of pyridine-3-carbonitrile. This reaction takes place in an aqueous solution at a temperature of 80-90°C. The reaction is complete after two hours and the product is then isolated by filtration, washed with water, and dried. The yield of the reaction is approximately 80%.
特性
IUPAC Name |
6-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-15-7-1-11(9-16(15)20)17-8-2-12(10-22)18(23-17)24-14-5-3-13(21)4-6-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFQYVSMDLIWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(cyclopentanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908416.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2908425.png)



![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)
![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2908434.png)


![Ethyl 2-(3-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2908437.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2908438.png)